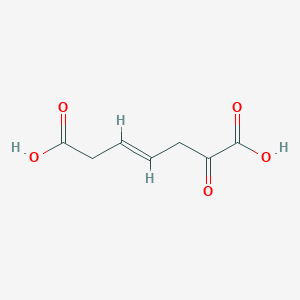
2-Oxohept-4-ene-1,7-dioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxohept-4-ene-1,7-dioic acid is an oxo dicarboxylic acid that is 2-oxohept-4-ene in which the two terminal methyl groups are replaced by carboxy groups. It is an oxo dicarboxylic acid and an olefinic compound. It is a conjugate acid of a 2-oxohept-4-ene-1,7-dioate. It is a tautomer of a 2-hydroxyhepta-2,4-dienedioic acid.
Applications De Recherche Scientifique
Enzymatic Reactions and Metabolic Pathways
2-Oxohept-4-ene-1,7-dioic acid is a compound of interest in enzymatic reactions and metabolic pathways. A study on 2-Oxo-hept-4-ene-1,7-dioate hydratase from Escherichia coli C showed that this enzyme converts 2-oxo-hept-4-ene-1,7-dioate to 2-oxo-4-hydroxy-hepta-1,7-dioate, indicating its role in the homoprotocatechuate meta-fission pathway. This pathway allows the organism to utilize aromatic amino acids as its sole sources of carbon and energy. This research highlights the enzyme's capability to process 2-oxo-hept-4-ene-1,7-dioate or 2-hydroxy-2,4-heptadiene-1,7-dioate to product with comparable efficiency. The enzyme's ability to facilitate deuteron incorporation and exchange at specific carbon positions when performed in deuterated water was also revealed through isotopic labeling studies (Burks, Johnson, & Whitman, 1998).
Biocatalysis and Fungus-Derived Transformations
Biocatalysis of compounds related to 2-oxohept-4-ene-1,7-dioic acid has been explored in studies involving fungal organisms. For instance, the biocatalysis of ursolic acid by the fungus Gliocladium roseum was investigated, revealing Baeyer–Villiger oxidation during the reaction and leading to the formation of several new metabolites. These findings underscore the role of fungi in the biotransformation of structurally complex compounds and their potential applications in synthesizing novel substances with diverse biological activities (Fu, Meng, Yang, Tu, & Sun, 2018).
Synthesis of Chemically Complex Derivatives
The compound has also been instrumental in the synthesis of chemically complex derivatives. For instance, the synthesis of mono- and dilactones from 2,7-disubstituted 4-octene-1,8-dioic acids showcases the versatility of these compounds in creating structurally diverse molecules, further highlighting their potential in synthetic chemistry (Akhnazaryan, Khachatryan, Badalyan, & Dangyan, 1971).
Propriétés
Nom du produit |
2-Oxohept-4-ene-1,7-dioic acid |
|---|---|
Formule moléculaire |
C7H8O5 |
Poids moléculaire |
172.13 g/mol |
Nom IUPAC |
(E)-6-oxohept-3-enedioic acid |
InChI |
InChI=1S/C7H8O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,9,10)(H,11,12)/b2-1+ |
Clé InChI |
ICGKEQXHPZUYSF-OWOJBTEDSA-N |
SMILES isomérique |
C(/C=C/CC(=O)O)C(=O)C(=O)O |
SMILES canonique |
C(C=CCC(=O)O)C(=O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



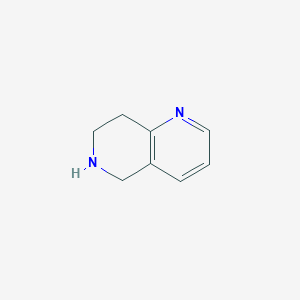
![(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one](/img/structure/B1252421.png)
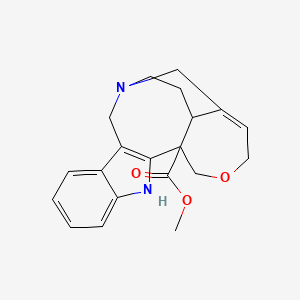
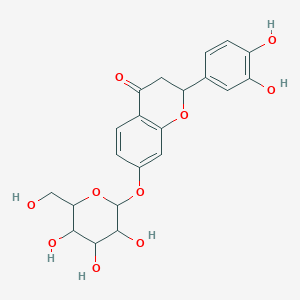
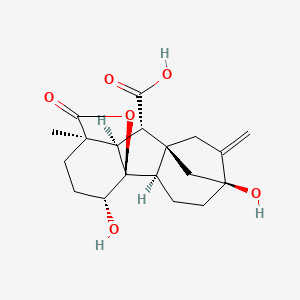
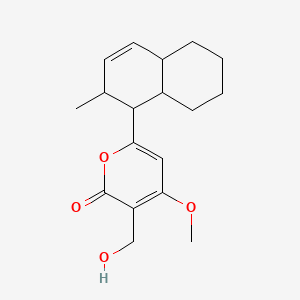

![(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one](/img/structure/B1252431.png)
![[1,2-Diacetyloxy-1-(6-oxo-2,3-dihydropyran-2-yl)heptan-3-yl] acetate](/img/structure/B1252432.png)
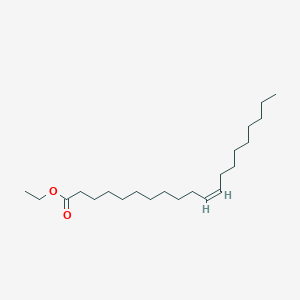
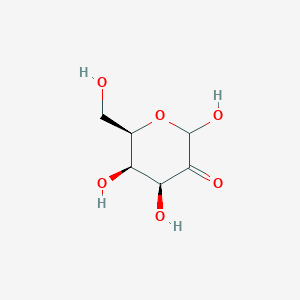
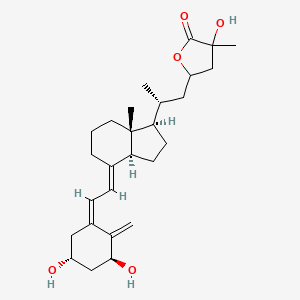
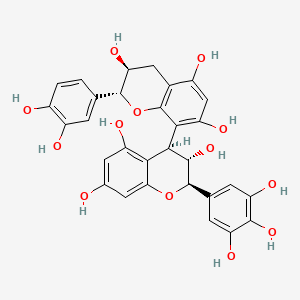
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B1252441.png)